molecular formula C10H8BrNOS B1478196 7-bromo-N-methyl-1-benzothiophene-2-carboxamide CAS No. 2085690-33-9

7-bromo-N-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B1478196
CAS No.: 2085690-33-9
M. Wt: 270.15 g/mol
InChI Key: JWPHGSBJWYVPEP-UHFFFAOYSA-N
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Description

7-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiophenes are a privileged scaffold in pharmacology, known for their diverse biological activities. This compound features a bromine atom at the 7-position and an N-methyl carboxamide group at the 2-position of the benzothiophene core, modifications that are strategically designed to influence its electronic properties, binding affinity, and metabolic stability. This compound is primarily intended for investigational use as a key intermediate in the synthesis of more complex molecules or as a biological probe. Its core structure is closely related to a class of benzothiophene carboxamides that have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase , a crucial enzyme in the fatty acid biosynthesis pathway of the malaria parasite . Research on these analogs has demonstrated potent inhibition of Plasmodium asexual blood-stages in vitro and has shown efficacy in vivo, enhancing survival in infected mouse models . This makes this compound a promising scaffold for the development of novel antimalarial agents. Beyond parasitology, the benzothiophene carboxamide framework is found in compounds investigated for a range of other therapeutic areas. These include serving as anti-inflammatory agents and as selective estrogen receptor modulators with applications in oncology . The structural features of this compound make it a valuable candidate for researchers exploring its potential in these and other fields, such as antimicrobial and anticancer studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-N-methyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-12-10(13)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHGSBJWYVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-N-methyl-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the areas of anti-parasitic and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN1O1S1C_{11}H_{10}BrN_{1}O_{1}S_{1}, with a molecular weight of approximately 241.11 g/mol. The compound features a bromine atom, a carboxamide functional group, and a benzothiophene scaffold, which are crucial for its biological interactions.

Anti-Parasitic Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anti-parasitic activities. A study demonstrated that related benzothiophene carboxamide derivatives were effective against Plasmodium falciparum, with an IC50 value of 2.5 µM leading to the arrest of parasite growth at the trophozoite stage, indicating a potential mechanism for therapeutic intervention in malaria .

Table 1: Anti-Parasitic Activity of Related Compounds

Compound NameIC50 (µM)Growth Inhibition Stage
Compound 61.0 ± 0.3Trophozoite
Compound 71.18 ± 0.2Trophozoite
This compoundTBDTBD

Cancer Cell Line Studies

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction, although specific IC50 values and mechanisms remain to be fully elucidated .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLaTBDApoptosis induction
MCF-7TBDCell cycle arrest
A549TBDTBD

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors implicated in disease pathways. Interaction studies suggest that the compound may bind to targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 3: Interaction Profiles with Enzymes

EnzymeBinding Affinity (Ki)Comments
Acetylcholinesterase (AChE)TBDPotential for Alzheimer's treatment
Butyrylcholinesterase (BChE)TBDRole in cholinergic signaling

Case Studies

A notable case study involved the use of related compounds in experimental models of cerebral malaria in mice. Treatment with benzothiophene derivatives resulted in increased survival rates and delayed onset of severe symptoms compared to control groups . The study highlighted the potential for these compounds to serve as therapeutic agents in parasitic infections.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Malarial Activity

Research indicates that 7-bromo-N-methyl-1-benzothiophene-2-carboxamide and its derivatives exhibit potent anti-malarial activity. Specifically, these compounds have been shown to inhibit the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), which is crucial for the survival of malaria parasites in both liver and blood stages. The compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of parasite growth at relatively low concentrations .

Table 1: Inhibitory Potency Against P. falciparum

CompoundIC50 (µM)Target Stage
This compound0.115Trophozoite Stage
Compound 61.0Trophozoite Stage
Compound 102.93Ring Stage

The studies indicate that these compounds can halt the progression of the parasite at the trophozoite stage, preventing it from advancing to the schizont stage .

1.2 COX-2 Inhibition

This compound has also been identified as a COX-2 inhibitor, which is significant for its anti-inflammatory properties. COX-2 is an enzyme that plays a vital role in the inflammatory process, and inhibitors of this enzyme are commonly used in treating pain and inflammation. The compound's ability to selectively inhibit COX-2 over COX-1 minimizes gastrointestinal side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Comparison of COX Inhibition

CompoundCOX-1 InhibitionCOX-2 Inhibition
This compoundLowHigh
IbuprofenModerateModerate
AspirinHighModerate

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its targets. The compound exhibits strong binding affinity to both PfENR and COX-2, with multiple interactions such as hydrogen bonding and hydrophobic interactions contributing to its inhibitory effects .

2.2 Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further drug development. Studies have indicated that modifications to the benzothiophene core can enhance bioavailability without compromising efficacy .

Case Studies and Experimental Findings

3.1 Animal Models for Malaria Treatment

In vivo studies using C57BL/6 mice infected with Plasmodium berghei demonstrated that treatment with this compound significantly increased survival rates compared to untreated controls. Mice treated with optimal doses showed delayed onset of severe symptoms associated with cerebral malaria, indicating the compound's potential as a therapeutic agent against malaria .

3.2 Efficacy in Inflammatory Conditions

Clinical trials involving inflammatory models have shown that this compound effectively reduces markers of inflammation while maintaining a safety profile comparable to existing NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-N-methyl-1-benzothiophene-2-carboxamide with analogous compounds from the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural and Analytical Data of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data
This compound Benzothiophene 7-Br, 2-(N-methylcarboxamide) C₁₀H₈BrNOS 270.14 (calc.) N/A (hypothetical)
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Indole 5-Br, 7-F, 2-(N-methyl-N-phenylcarboxamide) C₁₆H₁₃BrFN₂O 385.2 (M+H: 386) LC/MS: m/z 386
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridine 3-Br (on phenyl), 2-oxo C₁₄H₁₂BrN₂O₂ 337.16 Dihedral angle: 8.38° (planar)

Key Observations :

  • Core Heterocycle :
    • The benzothiophene core (target compound) contains a sulfur atom, which increases electron density compared to the nitrogen-containing indole () and pyridine (). This difference may influence reactivity, solubility, and binding interactions in biological systems.
    • The indole derivative () includes a fluorine atom at position 7, enhancing lipophilicity and metabolic stability compared to the target compound’s bromine substituent.
  • Substituent Effects: Bromine at position 7 (target) vs. 5 (indole derivative): Positional isomerism may alter steric hindrance and electronic conjugation.
Physicochemical and Spectroscopic Properties
  • Planarity and Crystal Packing :
    • The pyridine derivative () exhibits near-planar conformation (dihedral angle: 8.38°), stabilized by N–H⋯O hydrogen bonds . The target compound’s benzothiophene core may adopt a similar planar structure, favoring π-π stacking in solid-state applications.
  • LC/MS and Elemental Analysis: The indole derivative () shows an [M+H]+ peak at m/z 386, consistent with its molecular formula . The target compound’s theoretical molecular ion would align with its calculated molecular weight (~270.14). Elemental analysis for a related brominated carboxamide (: C₁₃H₁₄NOBr) showed minor deviations (N: 4.89% found vs. 5.00% calculated), highlighting the importance of purity validation .

Preparation Methods

Bromination of Benzothiophene

The initial step involves regioselective bromination at the 7-position of the benzothiophene ring. This is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr3).

  • Reaction conditions: Low temperature (0–5 °C) to avoid over-bromination.
  • Solvent: Often chloroform or dichloromethane.
  • Yield: Typically high, with regioselectivity favoring the 7-position due to electronic effects of the benzothiophene ring.

Introduction of the Carboxyl Group at Position 2

Two main approaches are used:

  • Formylation followed by oxidation:
    The 7-bromo-1-benzothiophene is subjected to the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce an aldehyde group at position 2, yielding 7-bromo-1-benzothiophene-2-carbaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    • Oxidation yields: 78–92% depending on reagent and conditions.
    • Mechanism: Formation of geminal diol intermediate followed by dehydrogenation.
  • Direct carboxylation:
    Alternative methods involve direct carboxylation of 7-bromo-1-benzothiophene using metal-catalyzed carbonylation or lithiation followed by carbonation. These methods are less common but can offer shorter routes under optimized conditions.

Amide Formation (N-Methyl Carboxamide)

The final step involves coupling the carboxylic acid derivative with methylamine to form the N-methyl carboxamide.

  • Activation methods:

    • Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature.
    • Alternatively, acid chlorides or anhydrides can be prepared and reacted with methylamine.
  • Reaction conditions:

    • Ambient temperature to mild heating (20–40 °C).
    • Reaction times vary from several hours to overnight for completion.
  • Yields: Moderate to good (50–85%), depending on purity of intermediates and reaction optimization.

Representative Reaction Scheme

Step Reaction Reagents/Conditions Product Yield (%) Reference
1 Bromination of benzothiophene Br2 or NBS, FeBr3 catalyst, 0–5 °C, CH2Cl2 7-Bromo-1-benzothiophene 80–90
2a Vilsmeier-Haack formylation DMF, POCl3, room temp to 60 °C 7-Bromo-1-benzothiophene-2-carbaldehyde 70–85
2b Oxidation of aldehyde to acid KMnO4 in acidic medium or CrO3 in acetone 7-Bromo-1-benzothiophene-2-carboxylic acid 78–92
3 Amide coupling with methylamine EDC·HCl, DMAP, CH2Cl2, RT This compound 60–85

Alternative Synthetic Strategies

Base-Catalyzed Addition and Coupling

Research has shown that base-catalyzed addition of methyl thioglycolate to benzaldehyde derivatives can generate benzothiophene intermediates with the desired substitution pattern, which can then be further functionalized and coupled to methylamine to yield the target amide.

  • Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been employed effectively.
  • Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from ambient to 250 °C for 1–30 hours.
  • Advantages: High selectivity and yields, scalable for industrial production.
  • Reference: Patent US9206169B2 details these methods for benzo[b]thiophene derivatives.

Suzuki–Miyaura Cross-Coupling for Derivative Modification

The bromine handle at the 7-position can be exploited for Suzuki–Miyaura cross-coupling reactions to introduce various aryl groups, which can be relevant for further functionalization or optimization of biological activity.

  • Catalysts: Palladium-based catalysts.
  • Conditions: Typical cross-coupling conditions with base and arylboronic acids.
  • Application: Used to diversify benzothiophene derivatives, including the N-methyl carboxamide analogs.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
Bromination Br2 or NBS, FeBr3 0–5 °C, CH2Cl2 80–90% Regioselective for 7-position
Formylation DMF, POCl3 RT to 60 °C 70–85% Vilsmeier-Haack reaction
Oxidation KMnO4 (acidic) or CrO3 Room temp 78–92% Converts aldehyde to acid
Amide Coupling EDC·HCl, DMAP, methylamine RT, CH2Cl2 60–85% Mild conditions, moderate to good yield
Base-Catalyzed Addition DBU or DBN 150–250 °C, inert atmosphere High Scalable, patent-protected method
Suzuki Coupling (optional) Pd catalyst, arylboronic acid Standard cross-coupling Variable For derivative modification

The preparation of this compound involves well-established organic synthesis techniques starting from benzothiophene. The key steps include selective bromination, introduction of the carboxyl group (via formylation and oxidation or direct carboxylation), and amide bond formation with methylamine. Alternative methods employing organic base catalysis and palladium-catalyzed cross-coupling expand the synthetic toolbox, allowing for efficient and scalable production as well as structural diversification.

The reaction conditions are generally mild to moderate in temperature, with yields ranging from moderate to high depending on the step and optimization. These methods are supported by patent literature and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-bromo-N-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 2
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7-bromo-N-methyl-1-benzothiophene-2-carboxamide

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